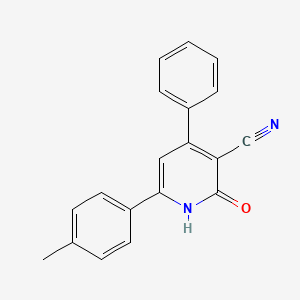

2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile

CAS No.:

Cat. No.: VC17577800

Molecular Formula: C19H14N2O

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14N2O |

|---|---|

| Molecular Weight | 286.3 g/mol |

| IUPAC Name | 6-(4-methylphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C19H14N2O/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-20)19(22)21-18/h2-11H,1H3,(H,21,22) |

| Standard InChI Key | HKIFSTBWORQONB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Overview

2-Oxo-4-phenyl-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile (IUPAC name: 6-(4-methylphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile) belongs to the 3-cyanopyrid-2-one family, a class of compounds noted for their bioactivity and utility in organic synthesis . The molecule comprises a central dihydropyridone ring substituted at positions 4 and 6 with phenyl and p-tolyl groups, respectively, while a nitrile group occupies position 3 (Fig. 1). This arrangement creates a planar lactam moiety that facilitates intermolecular interactions critical to its crystallographic packing .

Key structural parameters derived from single-crystal X-ray diffraction reveal a monoclinic crystal system (space group P2₁/n) with unit cell dimensions a = 7.0845 Å, b = 10.4369 Å, c = 21.6298 Å, and β = 91.878° . The dihedral angles between the central pyridone ring and the phenyl/p-tolyl substituents measure 50.4° and 35.6°, respectively, indicating moderate steric distortion .

Synthesis and Crystallization

Three-Component One-Pot Reaction

The title compound is synthesized via a three-component reaction involving chalcone, cyanoacetamide, and elemental sulfur in dimethyl sulfoxide (DMSO) . DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzes the Michael addition of cyanoacetamide to chalcone, followed by cyclization and aromatization mediated by sulfur at elevated temperatures (393 K) . The reaction proceeds in two stages:

-

Michael Addition: Chalcone reacts with cyanoacetamide to form a β-ketoamide intermediate.

-

Cyclization and Oxidation: Elemental sulfur facilitates intramolecular C–N bond formation and subsequent dehydrogenation to yield the pyridone core .

The crude product precipitates upon methanol addition, with recrystallization in DMSO/DMF yielding single crystals suitable for X-ray analysis .

Optimization and Yield

Reaction conditions (24 hours at 393 K) afford moderate yields (~60–70%), with purity confirmed via ¹H NMR and elemental analysis . Key spectral features include:

-

¹H NMR (DMSO-d₆): A singlet at δ 12.5 ppm (NH lactam), aromatic protons between δ 7.2–8.1 ppm, and a methyl resonance at δ 2.4 ppm (p-tolyl group) .

-

FT-IR: Stretching vibrations at 2210 cm⁻¹ (C≡N) and 1665 cm⁻¹ (C=O) .

Crystallographic and Supramolecular Features

Hydrogen-Bonded Dimers

The crystal structure is stabilized by N–H⋯O hydrogen bonds between the lactam NH (N1) and carbonyl oxygen (O2) of adjacent molecules, forming inversion-related dimers (Table 1) . These dimers exhibit a centroid-to-centroid distance of 3.991 Å, with a slippage of 1.968 Å indicative of offset π–π stacking .

Table 1: Hydrogen-Bonding Parameters

| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N1–H1⋯O2 | 0.86 | 2.08 | 2.934 | 171 |

π–π Interactions

Parallel-displaced π–π interactions occur between:

-

The pyridone ring (N1–C6) and phenyl group (C42–C49) of neighboring dimers (Cg1⋯Cg2 = 3.991 Å) .

-

P-tolyl groups (C60–C65) within adjacent layers (Cg3⋯Cg3 = 3.679 Å) .

These interactions propagate a three-dimensional network, enhancing thermal stability and influencing solubility .

Comparative Analysis with Related Derivatives

Structural Analogues

The Cambridge Structural Database (CSD) lists 11 analogues of 4,6-disubstituted 2-oxo-1,2-dihydropyridine-3-carbonitriles, including:

-

JINTAC: 4-(4-Chlorophenyl)-6-phenyl derivative with similar π-stacking .

-

VEXYOP: 4-Phenyl-6-alkyl variant showing reduced thermal stability .

Electronic Effects

Electron-withdrawing groups (e.g., –CN) at position 3 enhance hydrogen-bonding capacity, while p-tolyl’s methyl group increases hydrophobicity compared to phenyl .

Applications and Future Directions

Materials Science

Nonlinear optical (NLO) properties arising from charge-transfer interactions warrant investigation for optoelectronic devices .

Synthetic Advancements

Future work could explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume